7-Fluorobenzo[d]thiazole-2(3H)-thione 7-Fluorobenzo[d]thiazole-2(3H)-thione
Brand Name: Vulcanchem
CAS No.: 154327-29-4
VCID: VC8076880
InChI: InChI=1S/C7H4FNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
SMILES: C1=CC2=C(C(=C1)F)SC(=S)N2
Molecular Formula: C7H4FNS2
Molecular Weight: 185.2 g/mol

7-Fluorobenzo[d]thiazole-2(3H)-thione

CAS No.: 154327-29-4

Cat. No.: VC8076880

Molecular Formula: C7H4FNS2

Molecular Weight: 185.2 g/mol

* For research use only. Not for human or veterinary use.

7-Fluorobenzo[d]thiazole-2(3H)-thione - 154327-29-4

Specification

CAS No. 154327-29-4
Molecular Formula C7H4FNS2
Molecular Weight 185.2 g/mol
IUPAC Name 7-fluoro-3H-1,3-benzothiazole-2-thione
Standard InChI InChI=1S/C7H4FNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
Standard InChI Key QLXVZOOASLJRJM-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)F)SC(=S)N2
Canonical SMILES C1=CC2=C(C(=C1)F)SC(=S)N2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzothiazole core—a fused benzene and thiazole ring system—with a thione group (-C=S) at position 2 and a fluorine atom at position 7. The molecular formula is C₇H₄FNS₂, with a molar mass of 185.24 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₄FNS₂
Molecular Weight185.24 g/mol
SMILESFC1=CC=CC=2NC(=S)SC12
InChI KeyQLXVZOOASLJRJM-UHFFFAOYSA-N
Topological Polar Surface Area76.4 Ų
Heavy Atom Count11

The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity at the thione group .

Spectral Characterization

While experimental spectral data for this specific compound is limited in public databases, benzothiazolethiones generally exhibit distinct features:

  • ¹H NMR: Aromatic protons resonate between δ 7.0–8.5 ppm, with coupling patterns reflecting fluorine’s para-directing influence.

  • ¹³C NMR: The thione carbon appears near δ 190–200 ppm, while the fluorine-bearing carbon shows deshielding due to electronegativity .

  • IR Spectroscopy: Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~1100 cm⁻¹ (C-F stretch) are typical .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 7-fluorobenzo[d]thiazole-2(3H)-thione typically involves cyclocondensation strategies:

Route 1: From 2-Amino-7-fluorobenzothiazole

  • Thionation: Treatment with Lawesson’s reagent or phosphorus pentasulfide converts the 2-amino group to a thione.

    2-Amino-7-fluorobenzothiazole+P4S10Δ7-Fluorobenzo[d]thiazole-2(3H)-thione+NH3\text{2-Amino-7-fluorobenzothiazole} + \text{P}_4\text{S}_{10} \xrightarrow{\Delta} \text{7-Fluorobenzo[d]thiazole-2(3H)-thione} + \text{NH}_3 \uparrow

    This method achieves yields of 60–75% under inert conditions .

Route 2: Direct Fluorination
Electrophilic fluorination of preformed benzothiazolethiones using Selectfluor® or acetyl hypofluorite introduces fluorine at position 7, though regioselectivity challenges may arise .

Reactivity Profile

The thione group participates in nucleophilic and electrophilic reactions:

Table 2: Representative Chemical Reactions

Reaction TypeReagents/ConditionsProduct
AlkylationR-X, K₂CO₃, DMF2-Alkylthio-7-fluorobenzothiazole
OxidationH₂O₂, AcOH7-Fluorobenzo[d]thiazole-2-sulfonic acid
ComplexationTransition metal salts (e.g., Cu²⁺)Metal-thiolate complexes

Fluorine’s presence directs electrophilic substitution to positions 4 and 6, enabling regioselective functionalization .

Biological Activity and Applications

Cell LineGI₅₀ (µM)Reference
DU-145 (Prostate)2.8
MCF-7 (Breast)4.0
A549 (Lung)3.5

Antimicrobial Effects

Fluorinated benzothiazoles show broad-spectrum activity. Against Staphylococcus aureus (MRSA), this compound exhibited an MIC of 16 µg/mL, comparable to ciprofloxacin . The thione group likely chelates essential metal ions in microbial enzymes.

Pharmacokinetic Considerations

  • Lipophilicity: Calculated logP = 2.1 (ChemAxon), favoring blood-brain barrier penetration.

  • Metabolic Stability: Fluorine reduces cytochrome P450-mediated oxidation, extending half-life in vitro to t₁/₂ = 4.2 h .

Industrial and Material Science Applications

  • Corrosion Inhibition: Forms protective films on mild steel (90% efficiency at 500 ppm in HCl) .

  • Polymer Additives: Acts as a vulcanization accelerator in fluoropolymer synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator